

ZM241385 stock solution preparation and storage

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Compound of Interest

Compound Name: ZM241385

Cat. No.: B1684409

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Application Notes and Protocols: ZM241385

Topic: **ZM241385** Stock Solution Preparation and Storage Audience: Researchers, scientists, and drug development professionals.

Introduction

ZM241385 is a potent and highly selective non-xanthine antagonist for the adenosine A2A receptor (A2AR), with a K_i value of approximately 0.8-1.4 nM for the human receptor.^[1] It exhibits significantly lower affinity for other adenosine receptor subtypes, making it an invaluable tool for investigating the physiological and pathological roles of A2AR signaling.^{[2][3]} A2A receptors are G protein-coupled receptors (GPCRs) that, upon activation by adenosine, primarily couple to G_s proteins, leading to an increase in intracellular cyclic AMP (cAMP) levels.^[3] **ZM241385** blocks this signaling cascade, making it useful in studies related to neurodegenerative diseases, inflammation, and cancer immunotherapy.^{[2][3]}

Proper preparation and storage of **ZM241385** stock solutions are critical for ensuring experimental reproducibility and accuracy. This document provides detailed protocols and guidelines for handling this compound.

Physicochemical and Solubility Data

Summarized below are the key properties and solubility information for **ZM241385**.

Property	Value	Reference(s)
Molecular Weight	337.34 g/mol	[4]
Formula	C ₁₆ H ₁₅ N ₇ O ₂	[4]
CAS Number	139180-30-6	[4]
Appearance	White powder	
Purity	≥98% (HPLC)	
Solubility (DMSO)	≥15 mg/mL; up to 67 mg/mL (~198.6 mM)	[2][4]

Note: The solubility in DMSO can be affected by moisture. It is highly recommended to use fresh, anhydrous DMSO for stock solution preparation.[4]

Storage and Stability

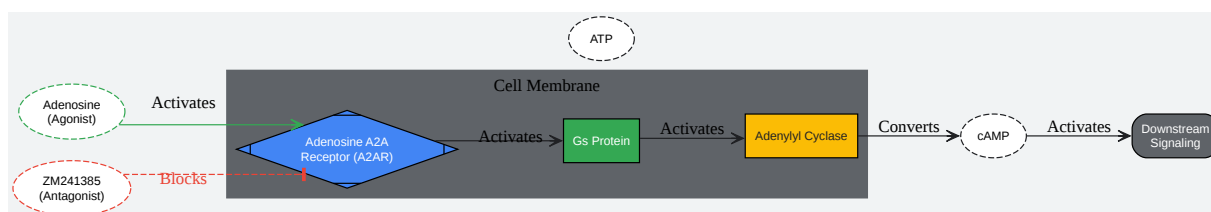
Adherence to correct storage conditions is crucial for maintaining the integrity and activity of **ZM241385** in both solid and solution forms.

Form	Storage Temperature	Duration	Recommendations	Reference(s)
Solid Powder	-20°C	Up to 3 years	Store protected from light.	[2][4]
2-8°C	Shorter-term	Check manufacturer's recommendation.		[2]
Stock Solution	-80°C	Up to 2 years	Aliquot to avoid repeated freeze-thaw cycles.	[1][4]
-20°C	Up to 3 months to 1 year	Aliquot to avoid repeated freeze-thaw cycles.		[1][2][4]

Note: There is variability in the reported stability of stock solutions at -20°C. For long-term storage, -80°C is recommended. Always aliquot solutions after preparation to minimize degradation from freeze-thaw cycles.[1][4]

Signaling Pathway of ZM241385 Action

ZM241385 acts by blocking the canonical signaling pathway of the Adenosine A2A Receptor. When the endogenous ligand adenosine binds to the A2AR, it activates the associated Gs protein, which in turn stimulates adenylyl cyclase to produce cAMP. **ZM241385** prevents this initial binding and subsequent activation.



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Caption: ZM241385 blocks adenosine binding to the A2A receptor.

Experimental Protocols

Protocol for Preparing a Concentrated Stock Solution

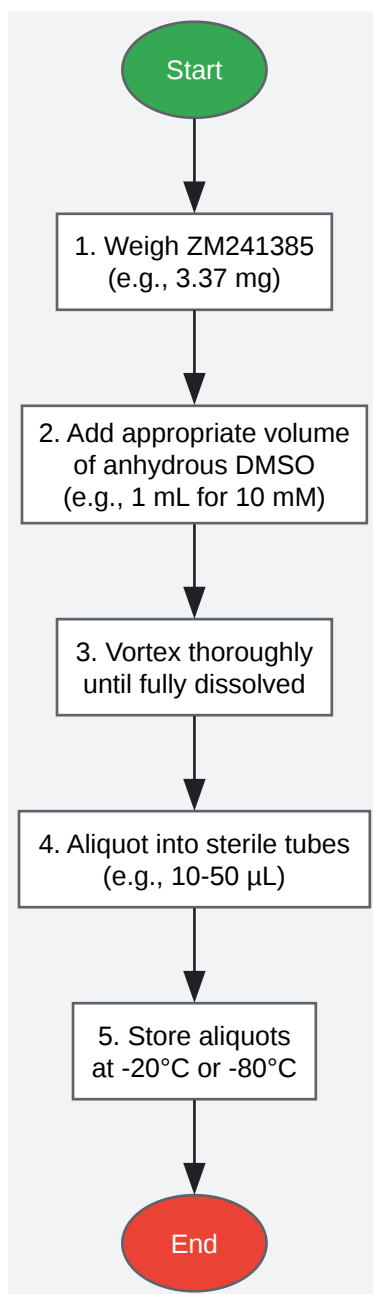
This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

- **ZM241385** powder (MW: 337.34 g/mol)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or cryovials

- Calibrated analytical balance and appropriate weighing tools
- Vortex mixer

Workflow Diagram:



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Caption: Workflow for preparing **ZM241385** stock solution.

Procedure:

- **Calculation:** To prepare a 10 mM solution, you will need 3.3734 mg of **ZM241385** per 1 mL of DMSO. Adjust quantities as needed based on your experimental requirements.
- **Weighing:** Carefully weigh the required amount of **ZM241385** powder and place it into a sterile tube.
- **Dissolving:** Add the calculated volume of anhydrous DMSO to the tube.
- **Mixing:** Cap the tube securely and vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.
[\[1\]](#)
- **Aliquoting:** Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes. This is critical to prevent degradation from repeated freeze-thaw cycles.
[\[1\]](#)
[\[4\]](#)
- **Storage:** Store the aliquots at -20°C for short-to-medium term (up to 3 months) or at -80°C for long-term storage (up to 2 years).
[\[1\]](#)[\[4\]](#)

Protocol for In Vitro Working Solutions (Cell Culture)

This protocol outlines the dilution of the DMSO stock solution for use in cell-based assays.

Materials:

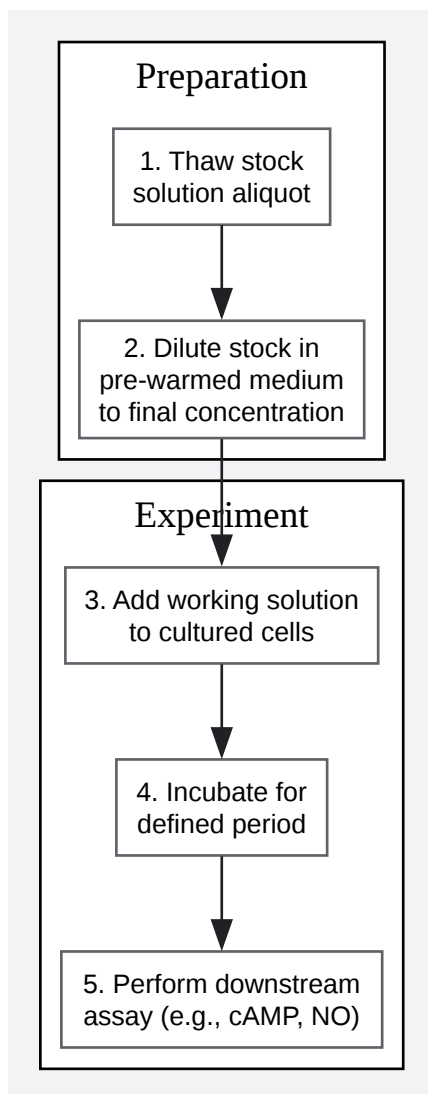
- 10 mM **ZM241385** stock solution in DMSO
- Appropriate cell culture medium (pre-warmed)
- Sterile tubes

Procedure:

- **Thawing:** Thaw a single aliquot of the **ZM241385** stock solution at room temperature.

- Dilution: Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration.
 - Example for a 1 μM final concentration: Add 1 μL of the 10 mM stock solution to 10 mL of cell culture medium.
 - Important: To avoid DMSO toxicity, ensure the final concentration of DMSO in the culture medium is typically $\leq 0.1\%$.
- Application: Mix the diluted solution gently by pipetting and immediately add it to the cell cultures.
- Incubation: Incubate the cells for the experimentally determined time. For example, studies have used concentrations from 1 μM to 10 μM for incubation periods of 24-48 hours.[\[1\]](#)[\[4\]](#)

Workflow Diagram for a Typical In Vitro Experiment:



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Caption: General workflow for an in vitro cell culture experiment.

Protocol for In Vivo Working Solutions

Preparing **ZM241385** for in vivo administration requires specific formulations to ensure solubility and bioavailability. These solutions should be prepared freshly on the day of use.^[1]

Formulation 1: Saline-based Vehicle^[1]

- Final Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
- Procedure:

- Prepare a concentrated stock in DMSO (e.g., 50 mg/mL).
- To prepare 1 mL of working solution, add 100 μ L of the DMSO stock to 400 μ L of PEG300 and mix well.
- Add 50 μ L of Tween-80 and mix until the solution is clear.
- Add 450 μ L of saline to reach the final volume of 1 mL.

Formulation 2: Corn Oil-based Vehicle^[4]

- Final Composition: 5% DMSO, 95% Corn Oil
- Procedure:
 - Prepare a stock solution in DMSO (e.g., 16.6 mg/mL).
 - To prepare 1 mL of working solution, add 50 μ L of the clear DMSO stock solution to 950 μ L of corn oil.
 - Mix thoroughly until a uniform suspension is achieved.

Note: For all in vivo preparations, if precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.^[1] The choice of vehicle and administration route (e.g., intravenous, intraperitoneal) will depend on the specific animal model and experimental design.^{[1][4]}

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